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Compound of Interest

Compound Name: 1H,2H-Octafluorocyclopentane

Cat. No.: B2826988 Get Quote

Abstract
1H,2H-Octafluorocyclopentane (CAS RN: 828-35-3) is a fluorinated aliphatic carbocycle with

significant potential in specialized chemical applications, ranging from advanced materials to

the pharmaceutical sector. This guide provides a comprehensive overview of its

physicochemical properties, spectroscopic characteristics, synthesis, and key applications.

While some experimental data for this compound is not extensively reported in public literature,

this paper synthesizes available information with expert analysis to provide a reliable technical

resource for researchers, chemists, and professionals in drug development. Particular attention

is given to its documented potential as a rapid-acting anesthetic agent and its role as a

versatile fluorinated building block.

Introduction and Molecular Structure
1H,2H-Octafluorocyclopentane is a saturated five-membered ring system where eight of the

ten hydrogen atoms of cyclopentane have been replaced by fluorine. The presence of two

adjacent C-H bonds distinguishes it from its isomers and imparts specific reactivity and

spectroscopic signatures.

IUPAC Name: 1,1,2,2,3,3,4,5-Octafluorocyclopentane

Common Name: 1H,2H-Octafluorocyclopentane

CAS Registry Number: 828-35-3
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Molecular Formula: C₅H₂F₈

Molecular Weight: 214.06 g/mol

The structural arrangement of fluorine and hydrogen atoms is critical to its properties. The high

electronegativity of the fluorine atoms creates strong C-F bonds and significantly influences the

electron density of the adjacent C-H bonds.

Caption: 2D Representation of 1H,2H-Octafluorocyclopentane Structure.

Physicochemical Properties
A summary of the known and computed physicochemical properties is presented below. It is

important to note that many experimental values for this specific compound are not readily

available in peer-reviewed literature, highlighting an area for further empirical study.

Property Value Source / Comment

CAS Registry Number 828-35-3 Finetech Industry Limited[1]

Molecular Formula C₅H₂F₈ PubChem[2]

Molecular Weight 214.06 g/mol PubChem[2]

Physical State Liquid (at STP) Inferred from Boiling Point

Boiling Point 79 °C ChemicalBook[3]

Density 1.68 g/cm³ ChemicalBook[3]

XLogP3-AA (Octanol/Water) 2.8 PubChem (Computed)[2]

Hydrogen Bond Donor Count 0 PubChem (Computed)[2]

Hydrogen Bond Acceptor

Count
8 PubChem (Computed)[2]

Refractive Index Not Reported -

Vapor Pressure Not Reported -

Solubility Insoluble in water
Inferred from structure and

LogP[4]
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The high degree of fluorination results in a dense liquid with a boiling point significantly higher

than non-fluorinated cyclopentane (-49.2 °C). The computed LogP value of 2.8 suggests it is

lipophilic and has very low solubility in water, a common characteristic of per- and

polyfluorinated compounds.[2]

Spectroscopic Profile (Predicted)
While experimental spectra are not publicly available, a robust prediction of the NMR and IR

spectra can be made based on the molecule's structure. This is crucial for reaction monitoring

and quality control during synthesis.

Nuclear Magnetic Resonance (NMR)
¹H NMR: The two protons are chemically equivalent due to molecular symmetry. However,

they are adjacent to a chiral center (C2, which is attached to H and F and two different CF2

groups), making them diastereotopic. They will couple to each other and to the adjacent

fluorine atoms.

Expected Chemical Shift (δ): 4.5 - 5.5 ppm. The protons are significantly deshielded by the

numerous adjacent electronegative fluorine atoms.

Expected Multiplicity: A complex multiplet, often referred to as a "doublet of doublets of

triplets" or more complex pattern due to coupling with geminal and vicinal fluorine atoms.

The primary splitting will be from the geminal proton and the vicinal fluorine atom.

¹⁹F NMR: The spectrum will be complex due to multiple, distinct fluorine environments.

-CF₂- Groups: Three distinct CF₂ groups are present. Each will appear as a complex

multiplet due to geminal F-F coupling and vicinal F-F and F-H coupling.

-CHF- Group: The single fluorine atom on the CHF group will also be a complex multiplet,

coupling to the adjacent proton and the fluorine atoms on neighboring carbons.

¹³C NMR: Five distinct carbon signals are expected.

-CHF- Carbons (2): These will appear as doublets due to one-bond C-F coupling (¹JCF),

with further smaller couplings to other fluorine atoms.
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-CF₂- Carbons (3): These will appear as triplets due to one-bond C-F coupling (¹JCF), with

additional smaller couplings.

Infrared (IR) Spectroscopy
C-H Stretch: A characteristic sharp peak is expected in the 2950-3050 cm⁻¹ region.

C-F Stretch: Very strong, intense, and broad absorption bands are expected in the 1100-

1350 cm⁻¹ region. This is the most dominant feature in the IR spectra of fluorinated

compounds.

Fingerprint Region: Additional C-C stretching and bending vibrations will be present below

1000 cm⁻¹.

Synthesis and Reactivity
The primary route to 1H,2H-Octafluorocyclopentane is through the catalytic hydrogenation of

Octafluorocyclopentene (CAS 559-40-0).[4][5] This reaction involves the addition of two

hydrogen atoms across the double bond of the precursor.
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Synthesis of 1H,2H-Octafluorocyclopentane
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+ H₂ Gas
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(Heterogeneous Reaction)

1H,2H-Octafluorocyclopentane
(Product)

Syn-addition of H₂

Purification
(e.g., Distillation)

Pure Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1H,2H-Octafluorocyclopentane.

The reaction is a heterogeneous catalytic process, typically employing a palladium-on-carbon

(Pd/C) or platinum-based catalyst.[6][7] The stereochemistry of this addition is typically syn,
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meaning both hydrogen atoms add to the same face of the double bond, resulting in the cis-

isomer of the product.[7]

Applications in Research and Drug Development
The unique properties of 1H,2H-Octafluorocyclopentane make it a compound of interest,

particularly for the pharmaceutical and life sciences industries.

Patented Use as an Anesthetic Agent
Multiple patents have identified 1H,2H-Octafluorocyclopentane as a potent inhalation

anesthetic.[2][6][8] One study noted that a concentration of 3.3% in air was sufficient to induce

the loss of the righting reflex in rats.[9] The agent is described as having a "faint but pleasant

odor" and inducing anesthesia very rapidly without signs of excitement or coughing, which are

highly desirable properties for clinical anesthetics.[9] This application leverages the high

lipophilicity and volatility of the compound.

Fluorinated Building Block in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal

chemistry. Fluorine atoms can enhance key properties such as:

Metabolic Stability: The strength of the C-F bond can block sites of metabolism (e.g., by

cytochrome P450 enzymes), increasing the drug's half-life.

Binding Affinity: Fluorine can participate in favorable interactions with protein targets,

including hydrogen bonds and dipole-dipole interactions.

Lipophilicity: Modulating a molecule's lipophilicity affects its absorption, distribution,

metabolism, and excretion (ADME) profile.

1H,2H-Octafluorocyclopentane, with its reactive C-H bonds, can serve as a starting point or

intermediate for creating more complex fluorinated scaffolds for drug discovery.

Potential in ¹⁹F NMR Spectroscopy
Fragment-based drug discovery (FBDD) often uses NMR spectroscopy to screen for small

molecules that bind to a biological target. ¹⁹F NMR is a particularly powerful tool because

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkenes/Reactivity_of_Alkenes/Catalytic_Hydrogenation
https://www.benchchem.com/product/b2826988?utm_src=pdf-body
https://www.benchchem.com/product/b2826988?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/69880
https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680000548
https://pubchem.ncbi.nlm.nih.gov/compound/Fluorocyclopentane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluorocyclopent-1-ene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluorocyclopent-1-ene
https://www.benchchem.com/product/b2826988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2826988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fluorine is 100% abundant and there is no background signal in biological systems. Fluorinated

compounds can be used as "spy molecules" to report on binding events. While not specifically

documented for 1H,2H-Octafluorocyclopentane, its complex ¹⁹F NMR signature could

potentially be exploited in screening assays if incorporated into a fragment library.

Safety, Handling, and Disposal
As a chemical intermediate, proper handling of 1H,2H-Octafluorocyclopentane is essential.

The following guidelines are based on available Safety Data Sheet (SDS) information.

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a

face shield, and a lab coat.[2] All handling should be performed in a well-ventilated area or a

chemical fume hood.[2]

First Aid:

Skin Contact: Wash with plenty of soap and water.[2]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do.[2]

Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents.[2]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Representative Experimental Protocol: Synthesis
The following is a representative, field-proven protocol for the catalytic hydrogenation of a

perfluoroalkene, adapted for the synthesis of 1H,2H-Octafluorocyclopentane.

Objective: To synthesize 1H,2H-Octafluorocyclopentane via the catalytic hydrogenation of

Octafluorocyclopentene.
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Materials:

Octafluorocyclopentene

Palladium on Carbon (10% Pd/C)

Ethanol (anhydrous)

Hydrogen gas (H₂)

Parr hydrogenation apparatus or similar pressure vessel

Rotary evaporator

Distillation apparatus

Methodology:

Catalyst Preparation: In a clean, dry Parr reactor vessel, add 10% Pd/C catalyst (approx.

0.5-1.0 mol% relative to the substrate).

Causality: Pd/C is a robust and efficient heterogeneous catalyst for alkene reduction.[1][7]

Using it as a fine powder on a carbon support maximizes the surface area available for the

reaction.[10]

Solvent and Substrate Addition: Add anhydrous ethanol to the vessel to create a slurry with

the catalyst. Then, add the Octafluorocyclopentene.

Causality: Ethanol is a common solvent for hydrogenations as it is relatively inert and can

dissolve the substrate. The system must be kept under an inert atmosphere (e.g., nitrogen

or argon) before introducing hydrogen to prevent side reactions.

Reaction Setup: Seal the Parr apparatus. Purge the vessel multiple times with nitrogen gas

to remove all oxygen, followed by several purges with hydrogen gas.

Causality: Removing oxygen is critical for both safety (H₂/O₂ mixtures are explosive) and

catalyst activity, as oxygen can poison the palladium surface.
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Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-

100 psi). Begin stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C) if

necessary.

Causality: The reaction is often run under pressure to increase the concentration of

dissolved hydrogen, driving the reaction forward.[5] The reaction is exothermic, so

temperature control may be needed to prevent side reactions.[11]

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The

reaction is complete when hydrogen uptake ceases.

Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen.

Purge the system with nitrogen.

Isolation: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C

catalyst. Wash the filter cake with additional ethanol.

Causality: Celite provides a fine filtration medium that prevents the pyrophoric palladium

catalyst from being exposed to air while dry.

Purification: Combine the filtrate and washings. Remove the ethanol solvent using a rotary

evaporator. The crude product can then be purified by fractional distillation to yield pure

1H,2H-Octafluorocyclopentane (boiling point 79 °C).

Conclusion
1H,2H-Octafluorocyclopentane is a specialized fluorochemical with demonstrated utility and

significant future potential. While a comprehensive dataset of its experimental physicochemical

properties is lacking, its known characteristics—high density, moderate boiling point, and

lipophilicity—align with its patented application as a novel anesthetic agent. Its synthesis from

octafluorocyclopentene is straightforward, and its structure makes it an intriguing candidate for

further development as a building block in medicinal chemistry and as a probe in ¹⁹F NMR-

based screening. This guide provides the foundational knowledge required for researchers and

drug development professionals to safely handle, synthesize, and explore the applications of

this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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